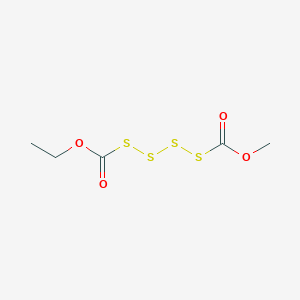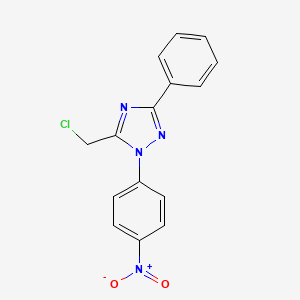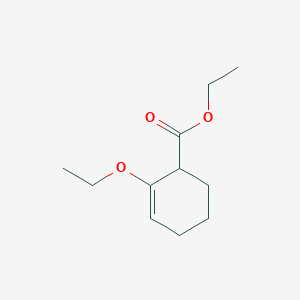![molecular formula C18H24N4 B14147940 N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine CAS No. 877783-48-7](/img/structure/B14147940.png)
N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine is a complex organic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidoindole core with a heptyl group attached to the nitrogen atom and a methyl group at the 5-position of the indole ring.
Preparation Methods
The synthesis of N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine can be achieved through various synthetic routes. One common method involves the formamide-mediated cyclization of cyanoamidine precursors under microwave irradiation. This eco-friendly approach allows for the efficient generation of the pyrimidoindole core. The reaction conditions typically involve the use of formamide as a solvent and microwave irradiation to accelerate the cyclization process .
Chemical Reactions Analysis
N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine has shown potential in various scientific research applications. In medicinal chemistry, it has been investigated for its kinase inhibition properties, particularly against protein kinases such as CDK5/p25, CK1δ/ε, GSK3α/β, and DYRK1A. These kinases are involved in various diseases, including cancer and neurodegenerative disorders . Additionally, the compound’s unique structure makes it a valuable scaffold for the development of new bioactive molecules.
Mechanism of Action
The mechanism of action of N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of these kinases, the compound can modulate various cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific biological context and the type of kinase being inhibited .
Comparison with Similar Compounds
N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine can be compared to other similar compounds, such as pyrimido[4,5-b]indol-4-amine derivatives. These compounds share a similar core structure but differ in the substitution patterns on the indole ring.
Conclusion
This compound is a promising compound with diverse applications in medicinal chemistry and scientific research. Its unique structure and ability to interact with specific molecular targets make it a valuable scaffold for the development of new bioactive molecules. Further research is needed to fully explore its potential and uncover new applications.
Properties
CAS No. |
877783-48-7 |
|---|---|
Molecular Formula |
C18H24N4 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine |
InChI |
InChI=1S/C18H24N4/c1-3-4-5-6-9-12-19-18-17-16(20-13-21-18)14-10-7-8-11-15(14)22(17)2/h7-8,10-11,13H,3-6,9,12H2,1-2H3,(H,19,20,21) |
InChI Key |
MRYVKZUMXGOQCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC1=NC=NC2=C1N(C3=CC=CC=C32)C |
solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


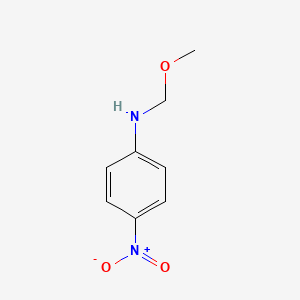
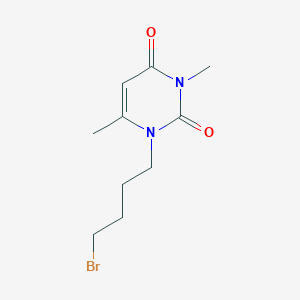
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B14147863.png)
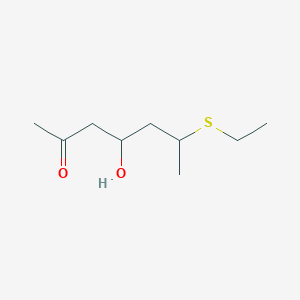
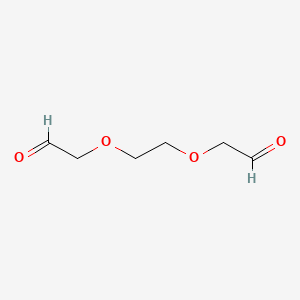
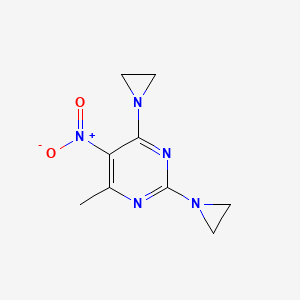
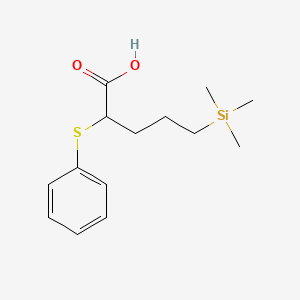

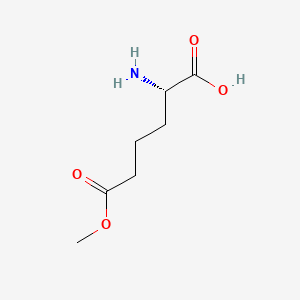
![(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B14147908.png)
![1a(2)-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3a(2)-pyrrolidine]-2a(2),5a(2)-dione](/img/structure/B14147909.png)
